

6-Chloroisoquinoline: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 6-Chloroisoquinoline

Cat. No.: B1281262

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CAS Number: 62882-02-4 Molecular Formula: C₉H₆ClN

This technical guide provides an in-depth overview of **6-chloroisoquinoline**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, and its emerging role as a versatile intermediate in the creation of complex therapeutic agents.

Chemical and Physical Properties

6-Chloroisoquinoline is a solid, typically appearing as a white to light yellow crystalline powder. The presence of the chlorine atom at the 6-position of the isoquinoline ring system imparts specific reactivity, making it a valuable building block in medicinal chemistry.

Property	Value	Source
Molecular Weight	163.60 g/mol	[1]
IUPAC Name	6-chloroisoquinoline	[1]
Canonical SMILES	<chem>C1=CC2=C(C=CN=C2)C=C1C</chem>	[1]
InChI Key	NCJNOOHAQSFEJN-UHFFFAOYSA-N	[1]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]

Synthesis of 6-Chloroisoquinoline

The synthesis of the **6-chloroisoquinoline** scaffold is most reliably achieved through the Pomeranz-Fritsch reaction. This classic method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[2]

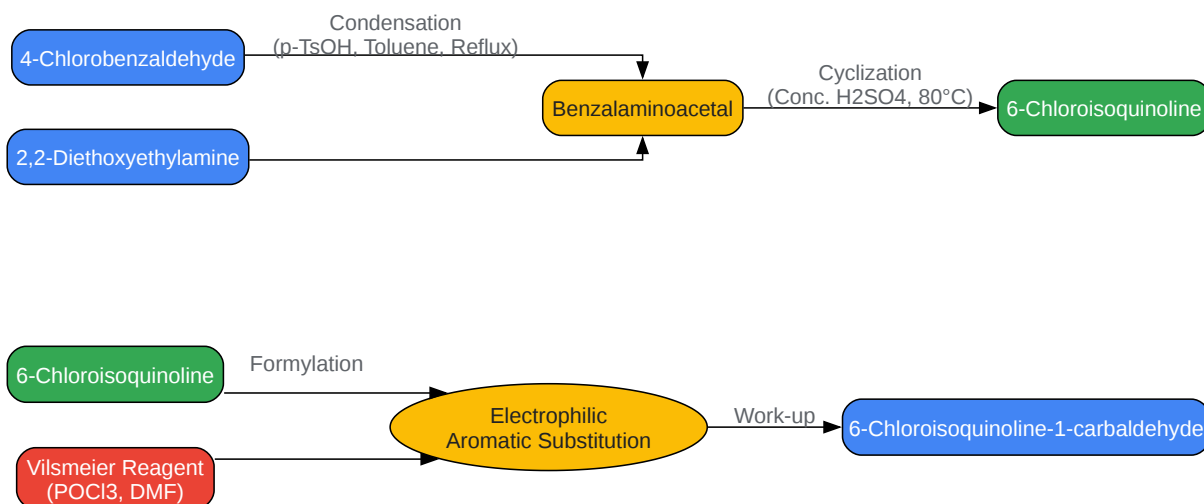
Experimental Protocol: Pomeranz-Fritsch Reaction

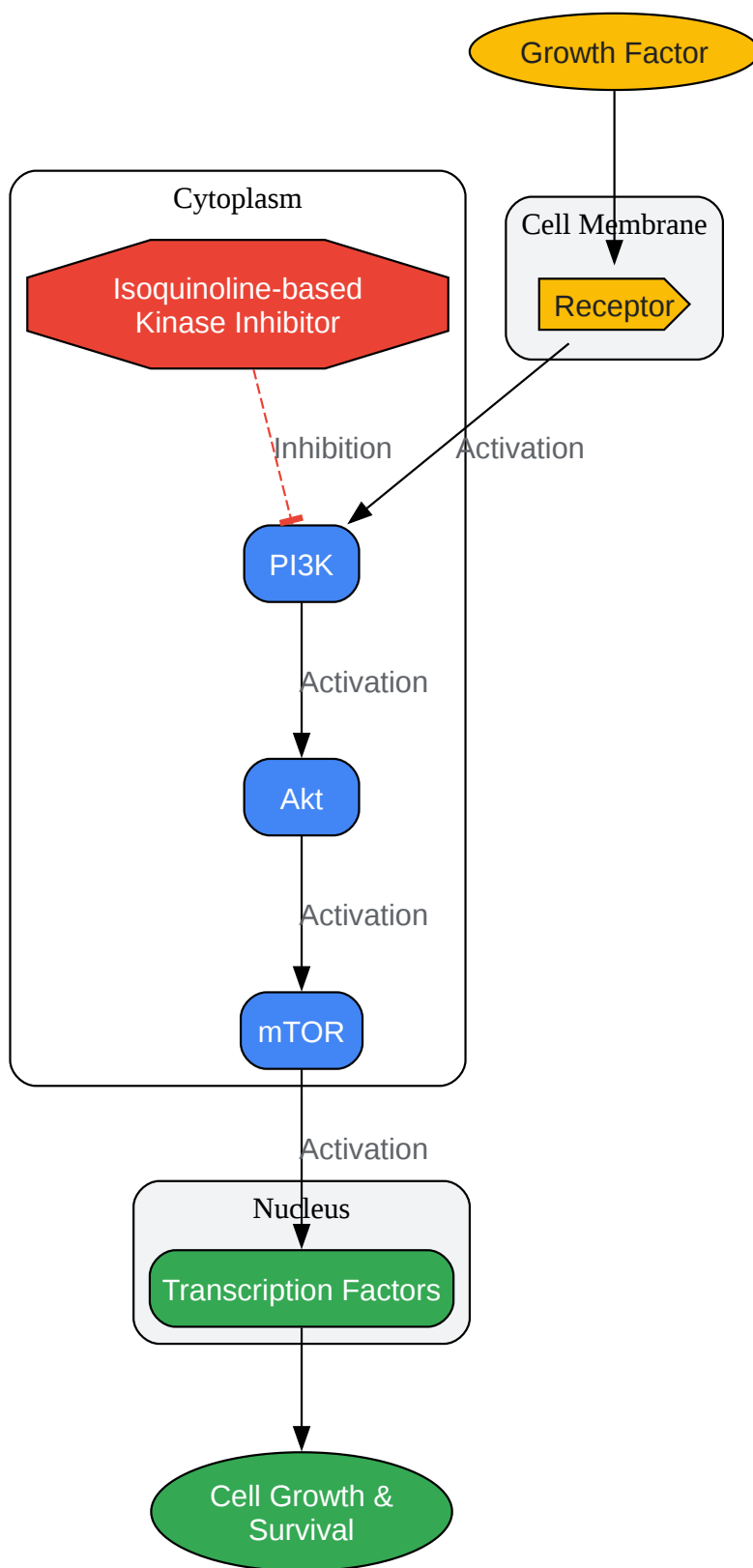
Step 1: Formation of the Benzalaminoacetal (Schiff Base)

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mole equivalent) and 2,2-diethoxyethylamine (1.1 mole equivalents) in toluene.
- Add a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
- Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[2]

Step 2: Cyclization to **6-Chloroisoquinoline**

- Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.
- After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.
- Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
- Basify the acidic solution with a concentrated sodium hydroxide solution to a pH >10, keeping the temperature below 20°C.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **6-chloroisoquinoline**.^[2]





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References

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